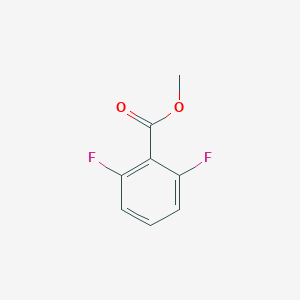

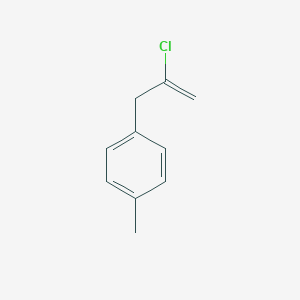

2-Chloro-3-(4-methylphenyl)-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-3-(4-methylphenyl)-1-propene typically involves the Claisen-Schmidt condensation reaction, as seen in the synthesis of related compounds. This reaction is widely used for synthesizing α,β-unsaturated ketones, indicating a potential pathway for synthesizing our compound of interest (Manjunath et al., 2011).

Molecular Structure Analysis

For compounds with similar molecular structures, X-ray diffraction studies have confirmed specific geometric and conformational details. For example, the analysis of mesogenic alkene monomers revealed noncentrosymmetric monoclinic systems and specific conformational states, suggesting similar analytical approaches could be applied to our compound for detailed structural insights (Gupta et al., 2002).

Chemical Reactions and Properties

Electrooxidative double ene-type chlorination represents a method for introducing functional groups into alkenes, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This suggests a pathway for functionalizing 2-Chloro-3-(4-methylphenyl)-1-propene via similar electrochemical methods (Uneyama et al., 1983).

Physical Properties Analysis

Analysis of related compounds through techniques such as FT-IR and electron diffraction provides insights into functional groups and molecular geometry. For example, studies on similar molecules have detailed bond lengths, angles, and conformations, providing a basis for understanding the physical properties of 2-Chloro-3-(4-methylphenyl)-1-propene (Shen, 1979).

Chemical Properties Analysis

Density functional theory (DFT) methods have been applied to study the electronic properties and chemical reactivity of compounds with similar structures. These studies provide comprehensive data on molecular electrostatic potential, HOMO-LUMO gaps, and other electronic parameters that are crucial for understanding the chemical behavior of 2-Chloro-3-(4-methylphenyl)-1-propene (Adole et al., 2020).

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Application of Trifluoromethylpyridines

- Field : Organic Chemistry

- Application Summary : Trifluoromethylpyridines are used to produce several commercial products . The compound 2-chloro-3-(trifluoromethyl)pyridine, which has a similar structure to the compound you mentioned, is obtained as a minor product .

- Method of Application : The exact method of application is not specified in the source, but it mentions that similar reaction conditions can be applied to 2- or 4-picoline .

- Results : The results or outcomes of this application are not detailed in the source .

-

Pyrazine, 2-chloro-3-(4-methylphenyl)-

- Field : Physical Chemistry

- Application Summary : This compound, which has a similar structure to the one you mentioned, is listed in the NIST Chemistry WebBook . It’s likely used in various scientific research applications.

- Method of Application : The method of application is not specified in the source .

- Results : The results or outcomes of this application are not detailed in the source .

-

Synthesis of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic

- Field : Organic Synthesis

- Application Summary : This compound, which has a similar structure to the one you mentioned, is synthesized for various applications .

- Method of Application : The synthesis involves a reaction of methyl 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate in 70% ethyl alcohol, with KOH and H2O, heated under reflux for 6 hours .

- Results : The results or outcomes of this application are not detailed in the source .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, etc.

Zukünftige Richtungen

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, etc.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXKUMKPRPSCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608391 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(4-methylphenyl)-1-propene | |

CAS RN |

14568-97-9 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)